Tert-butyl (5-bromo-4-cyanothiazol-2-YL)carbamate
Description
Tert-butyl (5-bromo-4-cyanothiazol-2-YL)carbamate is a thiazole-derived carbamate compound characterized by a tert-butyloxycarbonyl (Boc) protecting group, a bromo substituent at position 5, and a cyano group at position 4 of the thiazole ring. The Boc group enhances stability by shielding the carbamate moiety from hydrolysis, while the bromo and cyano substituents confer distinct electronic and reactivity profiles. This compound is pivotal in medicinal chemistry, particularly as an intermediate in synthesizing kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl N-(5-bromo-4-cyano-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O2S/c1-9(2,3)15-8(14)13-7-12-5(4-11)6(10)16-7/h1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBIHOOXHIFIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(S1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668694 | |
| Record name | tert-Butyl (5-bromo-4-cyano-1,3-thiazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944804-80-2 | |
| Record name | 1,1-Dimethylethyl N-(5-bromo-4-cyano-2-thiazolyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944804-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (5-bromo-4-cyano-1,3-thiazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-bromo-4-cyanothiazol-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-bromo-4-cyanothiazole. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-bromo-4-cyanothiazol-2-yl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or THF.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Nucleophilic substitution: Products include substituted thiazoles with various functional groups.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds, including tert-butyl (5-bromo-4-cyanothiazol-2-YL)carbamate, have shown promising antimicrobial properties. These compounds are being investigated for their ability to inhibit bacterial growth and potentially combat infections. For instance, studies have demonstrated that thiazole derivatives can exhibit both antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents .
Cancer Treatment
The compound has been linked to therapeutic uses in oncology. It is suggested that thiazole derivatives can modulate pathways associated with cell growth and apoptosis, particularly through the inhibition of protein kinases such as PKB (also known as AKT). This modulation may provide a basis for developing treatments for cancers characterized by abnormal cell proliferation .
Neurological Disorders
There is emerging evidence that compounds like this compound may have neuroprotective effects. Some studies suggest that thiazole derivatives could influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety by acting on serotonin receptors .
Fungicidal Properties
The compound has been explored for its potential use as a fungicide. Research indicates that thiazole-based compounds can be effective against various fungal pathogens affecting crops. The mechanism often involves disrupting fungal cell wall synthesis or metabolic pathways, making these compounds valuable in agricultural settings .
Herbicidal Activity
Additionally, there is interest in the herbicidal properties of thiazole derivatives. Studies have shown that certain thiazole compounds can inhibit the growth of unwanted plants by interfering with specific biochemical pathways essential for plant development .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-amino-5-bromothiazole with di-tert-butyl dicarbonate in the presence of a base such as pyridine or tetrahydrofuran. The reaction conditions often yield the compound in moderate to high purity, allowing for further applications in research and development .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl (5-bromo-4-cyanothiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring and the cyano group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl (5-bromo-4-cyanothiazol-2-YL)carbamate can be contextualized by comparing it to analogous thiazole carbamates. Below is a detailed analysis supported by molecular data and research findings:
Table 1: Structural and Functional Comparison of Selected Thiazole Carbamates
Key Comparative Insights
Reactivity and Synthetic Utility: The bromo and cyano groups in the target compound make it highly electrophilic, favoring nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling reactions. In contrast, 4-(bromomethyl) derivatives (e.g., CAS 1001419-35-7) are more suited for alkylation or radical reactions . The absence of a cyano group in CAS 405939-39-1 reduces its ability to participate in dipole-dipole interactions, limiting its utility in designing enzyme inhibitors compared to the target compound .
Biological Activity: Thiazole carbamates with trifluoromethyl or acryloyl substituents (e.g., compounds in ) exhibit enhanced binding to cyclin-dependent kinases (CDKs) due to increased electron-withdrawing effects. However, the target compound’s cyano group may offer a balance between lipophilicity and hydrogen-bond acceptor capacity, optimizing pharmacokinetic profiles .
Stability and Solubility: The tert-butyl group universally improves carbamate stability across all analogs. However, the hydroxymethyl substituent (CAS 494769-44-7) introduces polarity, enhancing aqueous solubility but reducing membrane permeability compared to the bromo/cyano-substituted target compound .
Crystallographic and Structural Studies :
- Derivatives like those in (e.g., compound 17b) with bulky bicycloheptane substituents demonstrate conformational rigidity, aiding crystallographic resolution via programs like SHELXL . The target compound’s simpler structure may facilitate faster structural elucidation but offers fewer insights into steric effects .
Biological Activity
Tert-butyl (5-bromo-4-cyanothiazol-2-yl)carbamate is a compound with significant potential in biological research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₉H₁₀BrN₃O₂S
- Molecular Weight : 292.16 g/mol
- CAS Number : 944804-80-2
The compound features a thiazole ring substituted with a bromine atom and a cyano group, which are critical for its biological interactions.
This compound interacts with various biological macromolecules, influencing enzyme activity and receptor modulation. The thiazole ring and cyano group facilitate hydrogen bonding and electrostatic interactions, which are essential for binding to specific targets.
Key Interactions:
- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (cdk2, cdk5) and glycogen synthase kinase 3 (GSK-3), which are vital in cell cycle regulation and metabolic pathways .
- Antagonistic Activity : It exhibits antagonistic properties against the 5-HT₂B receptor, suggesting potential applications in treating conditions related to serotonin signaling .
Biological Activity
Research indicates that this compound possesses various biological activities:
- Antimicrobial Properties :
- Anti-inflammatory Effects :
-
Neurotransmitter Modulation :
- Investigations into its effects on neurotransmitter systems indicate potential applications in neuropharmacology, particularly concerning serotonin receptors.
Study on Enzyme Inhibition
A study conducted by Sanner et al. highlighted the compound's effectiveness as an inhibitor of cdk5 and cdk2. The results showed that modifications to the thiazole ring could enhance inhibitory activity, indicating a structure-activity relationship that could guide future drug design .
Antimicrobial Evaluation
In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains using a microdilution method. The compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with results comparable to standard antibiotics like ampicillin .
Comparative Analysis
| Compound | Molecular Weight | Biological Activity | Target Enzyme |
|---|---|---|---|
| This compound | 292.16 g/mol | Antimicrobial, Anti-inflammatory | cdk2, cdk5, GSK-3 |
| 5-bromo-4-cyanothiazole | 232.06 g/mol | Moderate Antimicrobial | MurB |
| Tert-butyl carbamate | 174.24 g/mol | Low Biological Activity | None identified |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare tert-butyl (5-bromo-4-cyanothiazol-2-yl)carbamate?
Answer:
The synthesis typically involves sequential functionalization of the thiazole ring. A representative approach includes:
Thiazole Core Formation : Cyclocondensation of α-bromo ketones with thiourea derivatives to form the 5-bromo-thiazole scaffold.
Cyanation : Introduction of the cyano group at the 4-position via nucleophilic substitution or metal-catalyzed cyanation (e.g., using CuCN or Pd catalysts).
Carbamate Protection : Reaction of the 2-amino group with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP or triethylamine) .
Example Protocol (Adapted from ):
- Dissolve 2-(4-aminomethylphenyl)acetic acid in DMF, activate with HATU/DIEA, and couple with a VHL ligand.
- Purify via RP-FC (reverse-phase flash chromatography) to isolate the product (31% yield).
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., bromo and cyano groups induce distinct deshielding). For example, the cyano group typically appears as a singlet in C NMR (~115 ppm) .
- Mass Spectrometry (ESI/MS) : Validates molecular weight (e.g., [M+H] peak at m/z 318.2 for CHBrNOS) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry. Use SHELXL for refinement and ORTEP-3 for visualization .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Note : While specific toxicity data for this compound is limited, analogous brominated thiazoles may cause respiratory irritation.
Advanced: How can researchers optimize the Suzuki-Miyaura coupling of the 5-bromo substituent?
Answer:
- Catalyst Screening : Test Pd(PPh) or XPhos Pd G3 for efficiency.
- Solvent/Base : Use DMF/HO with KCO for polar substrates.
- Microwave Assistance : Reduce reaction time (e.g., 1 hour at 100°C vs. 12 hours conventional) .
Data Contradiction Tip : If coupling yields vary, confirm boronic acid purity via H NMR and adjust catalyst loading (1–5 mol%).
Advanced: How to address conflicting NMR data due to tautomerism or impurities?
Answer:
- Variable Temperature NMR : Identify tautomers by observing peak splitting at low temperatures (e.g., –40°C).
- HPLC-MS : Detect impurities >0.1% and correlate with unexpected peaks in NMR.
- Crystallographic Validation : Resolve structural ambiguities via single-crystal X-ray analysis .
Advanced: What strategies enable regioselective introduction of the cyano group on the thiazole ring?
Answer:
- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate the 4-position, followed by quenching with TsCN.
- Electrophilic Cyanation : Employ CuCN or trimethylsilyl cyanide with a Pd catalyst.
- Post-Functionalization : Convert a 4-nitro group to cyano via reduction (H, Ra-Ni) and Sandmeyer reaction .
Advanced: How to design stability studies under acidic/basic conditions?
Answer:
- Experimental Setup :
- Acidic Conditions : Stir the compound in 1M HCl (rt, 24h), monitor by TLC.
- Basic Conditions : Treat with 1M NaOH, quench with NHCl, and extract with EtOAc.
- Analytical Tools : Use HPLC to quantify degradation products. Boc group cleavage under acidic conditions is expected .
Advanced: How to resolve crystallographic disorder in the tert-butyl group?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
